molecular formula C11H13ClN2O3 B5119060 N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide

Cat. No. B5119060
M. Wt: 256.68 g/mol
InChI Key: FUMQHXBEVONOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide, also known as CME-1, is a novel small molecule that has been identified as a potential anticancer agent. It was first synthesized by a team of researchers at the University of Illinois in 2012. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is not fully understood, but it is believed to involve the inhibition of a key enzyme called fatty acid synthase (FAS). FAS is overexpressed in many types of cancer and is essential for the synthesis of fatty acids, which are required for tumor growth and survival. By inhibiting FAS, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide disrupts the metabolic pathways that cancer cells rely on for their growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer activity, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are involved in the formation of new blood vessels. This suggests that N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide may have anti-angiogenic properties, which could be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide as a research tool is its specificity for FAS. Unlike other FAS inhibitors, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide does not inhibit other enzymes that are involved in fatty acid metabolism, which can lead to unwanted side effects. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide. One area of interest is the development of more potent analogs of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide that could have even greater anticancer activity. Another area of interest is the exploration of the anti-angiogenic properties of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide and its potential use in combination with other anti-angiogenic agents in the treatment of cancer. Finally, further studies are needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide and its potential therapeutic applications.
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is a promising small molecule with potent anticancer activity and other potential therapeutic applications. Its specificity for FAS and lack of side effects make it a valuable research tool for studying fatty acid metabolism and cancer biology. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide involves a multistep process that begins with the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate to form an intermediate product. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide has been the subject of extensive research in the field of cancer therapy. Studies have shown that it has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-13-10(15)11(16)14-8-6-7(12)4-5-9(8)17-2/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMQHXBEVONOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Chloro-2-methoxyphenyl)-N-ethylethanediamide

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